3-(4-Hydroxyphenoxy)Propionitrile
Description
3-(4-Hydroxyphenyl)propionitrile (CAS: 17362-17-3) is a nitrile derivative featuring a hydroxyphenyl substituent. Its molecular formula is C₉H₉NO, with a molecular weight of 147.18 g/mol . The compound is characterized by a propionitrile chain (-CH₂-CH₂-CN) attached to a para-hydroxyphenyl ring. It is widely utilized as a biochemical tool for studying estrogen receptor beta (ERβ) activity due to its structural mimicry of natural ligands . The IUPAC Standard InChIKey (KDMJGLYRWRHKJS-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-(4-hydroxyphenoxy)propanenitrile |
InChI |
InChI=1S/C9H9NO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,7H2 |
InChI Key |
WBIKRGWVAROSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
- 3-(4-Hydroxyphenyl)propionitrile : Contains a hydroxyl group (-OH) at the para position of the phenyl ring.
- 3-(4-Bromophenoxy)propanenitrile (CAS: 118449-57-3): Substitutes the hydroxyl group with bromine and introduces a phenoxy (-O-) linkage. Molecular formula: C₉H₈BrNO, molecular weight: 226.07 g/mol .
- 3-(4-Hydroxy-3-methylphenyl)propanenitrile (CAS: 22516-99-0): Adds a methyl group (-CH₃) at the meta position alongside the para-hydroxyl. Molecular formula: C₁₀H₁₁NO, molecular weight: 161.20 g/mol .
- 3-(4-(Trifluoromethyl)phenyl)propionitrile : Features a trifluoromethyl (-CF₃) group, enhancing electron-withdrawing effects. Estimated molecular formula: C₁₀H₈F₃N .
Physical and Chemical Properties
Data Tables
Table 1: Molecular Properties of Propionitrile Derivatives
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| 3-(4-Hydroxyphenyl)propionitrile | 17362-17-3 | C₉H₉NO | 147.18 | 4-hydroxyphenyl |
| 3-(4-Bromophenoxy)propanenitrile | 118449-57-3 | C₉H₈BrNO | 226.07 | 4-bromophenoxy |
| 3-(4-Hydroxy-3-methylphenyl)propanenitrile | 22516-99-0 | C₁₀H₁₁NO | 161.20 | 4-hydroxy-3-methylphenyl |
| 3-(Pyridyl-2-amino)propionitrile | N/A | C₈H₈N₃ | 146.17 | 2-aminopyridyl |
Research Findings
- Polarity and Solubility: The hydroxyl group in 3-(4-Hydroxyphenyl)propionitrile increases its hydrophilicity compared to halogenated analogs like 3-(4-Bromophenoxy)propanenitrile, which is more lipophilic .
- Reactivity : Electron-withdrawing groups (e.g., -CF₃ in trifluoromethyl derivatives) enhance electrophilic substitution rates, whereas hydroxyl groups facilitate hydrogen bonding and oxidative reactions .
- Synthetic Utility : 3-(4-Hydroxyphenyl)propionitrile’s hydroxyl group allows functionalization via etherification or esterification, contrasting with brominated analogs suited for Suzuki couplings .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism , where the phenoxide ion (generated from hydroquinone in basic media) attacks the electrophilic carbon adjacent to the chlorine atom in 3-chloropropionitrile. Key parameters include:
-
Molar Ratio : 1:1 stoichiometry of hydroquinone to 3-chloropropionitrile.
-
Base : Aqueous sodium hydroxide (2N concentration) to deprotonate hydroquinone.
-
Solvent System : A mixture of water and isopropanol to solubilize both reactants.
-
Temperature : Reflux conditions (~80–100°C) to accelerate the reaction.
-
Duration : 4 hours for complete conversion.
The workup involves acidification with hydrochloric acid to neutralize excess base, followed by extraction with chloroform and purification via column chromatography.
Table 1: Reaction Parameters and Outcomes
| Parameter | Detail |
|---|---|
| Starting Materials | Hydroquinone, 3-chloropropionitrile |
| Base | 2N NaOH |
| Solvent | Water/isopropanol |
| Reaction Time | 4 hours (reflux) |
| Yield | 75% |
| Purity (Post-Purification) | >95% (by NMR) |
Alternative Approaches and Comparative Analysis
While the nucleophilic substitution method dominates the literature, alternative strategies have been explored in related nitrile syntheses.
Williamson Ether Synthesis Adaptations
In analogous systems, 3-bromopropionitrile has been substituted for 3-chloropropionitrile to improve reaction kinetics, as bromine is a better leaving group. However, this modification increases material costs and poses handling challenges due to brominated compounds’ toxicity.
Critical Factors Influencing Synthesis Efficiency
Base Strength and Solvent Choice
The use of aqueous NaOH ensures complete deprotonation of hydroquinone, but polar aprotic solvents like DMF or DMSO could enhance nucleophilicity. Trials with these solvents, however, may complicate purification due to high boiling points.
Temperature Optimization
Elevated temperatures (reflux) are necessary to overcome the activation energy barrier. Lower temperatures (<50°C) result in incomplete conversion, while excessive heat (>100°C) promotes side reactions such as nitrile hydrolysis.
Stoichiometric Precision
A slight excess of hydroquinone (1.1 equivalents) has been proposed to minimize di-substitution byproducts, though this remains untested in the primary protocol.
Purification and Characterization
Isolation Techniques
Post-reaction acidification precipitates unreacted hydroquinone, while chloroform extraction isolates the target compound. Final purification via silica gel chromatography (ethyl acetate/hexane eluent) removes trace impurities.
Analytical Confirmation
-
NMR Spectroscopy : Distinct signals for the aromatic protons (δ 6.7–6.9 ppm), nitrile carbon (δ 118 ppm in NMR), and hydroxyl group (broad peak at δ 5.2 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 147.18 (CHNO).
Industrial and Research Applications
Though primarily a research chemical, this compound serves as:
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 3-(4-Hydroxyphenoxy)Propionitrile, and how should researchers interpret spectral data?
- Answer : The compound is characterized using:
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O–H stretch) confirm nitrile and hydroxyl groups. Compare with reference spectra of similar nitriles (e.g., hydrosilylation intermediates) .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.7–7.2 ppm, doublets for para-substituted phenyl), hydroxyl proton (δ ~5.0 ppm, broad), and propionitrile chain (δ 2.5–3.0 ppm, triplet for –CH₂–).
- ¹³C NMR : Nitrile carbon (δ ~120 ppm), aromatic carbons (δ 110–160 ppm), and propionitrile chain carbons (δ 25–40 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 147 (C₉H₉NO) with fragmentation patterns confirming the nitrile group .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for volatile reactions .
- Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline hydrolysis (e.g., NaOH) before disposal. Avoid aqueous release due to hydrolysis risks .
- Emergency Measures : For spills, absorb with inert material (vermiculite) and treat with oxidizing agents (e.g., KMnO₄) to degrade nitriles .
Q. What synthetic routes are reported for this compound, and what are their yield limitations?
- Answer : Two primary methods:
- Cyanoethylation : React 4-hydroxyphenol with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF). Typical yields: 60–70%, with by-products (e.g., di-adducts) requiring column purification .
- Hydrosilylation : Use silane reagents (e.g., HSiCl₃) to functionalize propionitrile derivatives. Yields vary (50–80%) based on catalyst (e.g., Pt/C) and solvent (toluene) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts for this compound?
- Answer :
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts. Compare with experimental data (DMSO-d₆ or CDCl₃) .
- Step 2 : Adjust for solvent effects (e.g., PCM model) and tautomerism (phenolic OH proton exchange). Discrepancies >0.3 ppm may indicate conformational isomers or hydrogen bonding .
- Case Study : Aromatic proton shifts deviating by >0.5 ppm suggest incomplete purification or residual DMF; verify via LC-MS .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
- Answer :
- Nitrile Reactivity : The electron-withdrawing nitrile group activates the adjacent CH₂ for nucleophilic attack (e.g., Grignard reagents).
- Kinetic Studies : Monitor reaction rates in THF at –78°C to isolate intermediates. Rate constants correlate with nitrile’s Hammett σₚ value (σₚ = +0.66) .
- By-Product Analysis : Use GC-MS to identify side products (e.g., dimerization via Michael addition) and optimize stoichiometry .
Q. How can researchers optimize solvent systems for crystallizing this compound to obtain high-quality X-ray diffraction data?
- Answer :
- Solvent Screening : Test mixtures of ethyl acetate/hexane (polar/non-polar) or methanol/water. Single crystals form best in ethyl acetate at 4°C .
- Hydrogen Bonding : The hydroxyl group forms intermolecular H-bonds (O–H···N≡C), influencing crystal packing. Use SHELX for structure refinement .
- Challenge : Hygroscopicity may distort crystals; store under inert atmosphere during data collection .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 85–95°C)?
- Answer : Variations arise from:
- Purity : Impurities (e.g., residual 4-hydroxyphenol) lower melting points. Verify via HPLC (≥98% purity) .
- Polymorphism : Different crystal forms (orthorhombic vs. monoclinic) exhibit distinct thermal behaviors. Use DSC to identify polymorphs .
Q. How should researchers address conflicting IR data for the nitrile stretch in similar compounds?
- Answer :
- Baseline Correction : Ensure solvent peaks (e.g., DMF at ~1650 cm⁻¹) do not overlap. Use ATR-FTIR for solid samples .
- Electronic Effects : Electron-donating groups (e.g., –OCH₃) red-shift C≡N stretches. Compare with 3-(4-Methoxyphenyl)propionitrile (C≡N at ~2230 cm⁻¹) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
